molecular formula C4H13ClN2S2 B3417494 Cystamine hydrochloride CAS No. 1072-22-6

Cystamine hydrochloride

Cat. No.: B3417494
CAS No.: 1072-22-6
M. Wt: 188.7 g/mol
InChI Key: NULDEVQACXJZLL-UHFFFAOYSA-N
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Description

Cystamine hydrochloride is an organic disulfide compound, commonly used in various scientific and industrial applications. It is formed when cystine is heated, resulting in decarboxylation. This compound is typically handled as a dihydrochloride salt due to its instability in its pure form. This compound is known for its role as a sulfhydryl reagent, enzyme inhibitor, and radiation-protective agent .

Biochemical Analysis

Biochemical Properties

Cystamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind reversibly with purified DNA in vitro, imparting a radiation-protective effect to the treated DNA . Furthermore, this compound can also bind to nucleoproteins, making them precipitate .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind reversibly with purified DNA in vitro .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, moderate dietary coated cysteamine showed positive effects on GI mucosal morphology, apoptosis, and oxidative stress status, but excess coated cysteamine may cause apoptosis leading to GI damage in pigs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For instance, Cystamine HCl administration in mice induced significant impairments in their motor balance and coordination .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels. There is limited information in the literature regarding the metabolism of cysteamine .

Preparation Methods

Cystamine hydrochloride can be synthesized through several methods. One common method involves the basic hydrolysis of 2-aminoethyl sulfate. The process begins with the synthesis of 2-aminoethyl sulfate from ethanolamine and sulfate solution. This intermediate is then reacted with carbon disulfide in an alkaline solution to form alpha-mercaptothiazoline. Finally, alpha-mercaptothiazoline undergoes alkaline hydrolysis to produce this compound . This method is favored for its simplicity, short production period, and low cost.

Chemical Reactions Analysis

Cystamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form disulfides using oxidizing agents such as molecular oxygen, metal ions, and halogens . In reduction reactions, this compound can be reduced back to its thiol form, cysteamine, using reducing agents like borohydride. Substitution reactions often involve the replacement of the amino or thiol groups with other functional groups, depending on the reagents and conditions used. Major products formed from these reactions include cysteamine and various disulfide derivatives .

Properties

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULDEVQACXJZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-85-4 (Parent)
Record name Ethanamine, 2,2'-dithiobis-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10169152
Record name Ethanamine, 2,2'-dithiobis-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56-17-7, 17173-68-1, 1072-22-6
Record name Cystamine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2,2'-dithiobis-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC169239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cystamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanamine, 2,2'-dithiobis-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cystamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2U867X2F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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